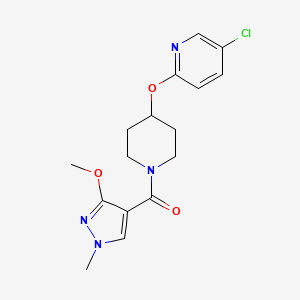

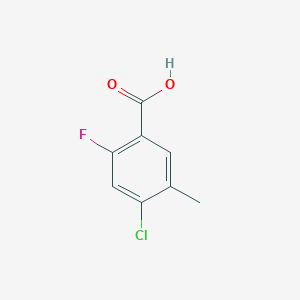

![molecular formula C17H15N3O2S2 B2992941 N-(benzo[d]thiazol-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034388-89-9](/img/structure/B2992941.png)

N-(benzo[d]thiazol-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(benzo[d]thiazol-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide” is a complex organic compound. It contains several functional groups and rings including a benzothiazole ring, a tetrahydrothiophene ring, and an isonicotinamide group. These groups are common in many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and tetrahydrothiophene rings are likely to impart rigidity to the molecule, while the isonicotinamide group could be involved in hydrogen bonding .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its overall size, shape, charge distribution, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Organic Electronics and Material Science

Benzo[d][1,2,3]thiadiazole (isoBT) in Semiconductors

Benzo[d][2,1,3]thiadiazole (BT) and its isomers, including structures similar to the queried compound, are utilized in creating organic semiconductors for applications in transistors, solar cells, photodetectors, and thermoelectrics. Studies demonstrate that incorporating such structures enables high-performance optoelectronic semiconductors, with notable achievements in hole mobilities and power conversion efficiencies in solar cells (Chen et al., 2016).

Antibacterial Activity

Antibacterial Agents

Compounds structurally related to the queried molecule have shown promising antibacterial activity, particularly against strains like Staphylococcus aureus and Bacillus subtilis. This suggests potential applications in developing new antibacterial agents, with some compounds exhibiting significant activity at non-cytotoxic concentrations (Palkar et al., 2017).

Chemical Synthesis and Catalysis

C–H Thiolation Synthesis

The chemical frameworks similar to the queried compound have been involved in methodologies for synthesizing benzothiazoles and thiazolopyridines through C–H thiolation. This process is significant for its metal- and reagent-free approach, providing a sustainable pathway to important heterocyclic compounds used in pharmaceuticals and materials science (Qian et al., 2017).

Photophysical Properties

Photochemical Synthesis

There's ongoing research into the photochemical synthesis of benzo[1,2-d:4,3-d']bis(thiazoles) using techniques that involve the photochemical cyclization of related compounds. These studies are crucial for developing materials with potential applications in organic electronics due to their photophysical and electrochemical properties (Kostyuchenko et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it could interact with biological targets such as enzymes or receptors. The benzothiazole ring is a common motif in many pharmaceuticals and is known to have diverse biological activities .

Future Directions

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S2/c21-16(20-17-19-13-3-1-2-4-14(13)24-17)11-5-7-18-15(9-11)22-12-6-8-23-10-12/h1-5,7,9,12H,6,8,10H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGWYLGGYBAEQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

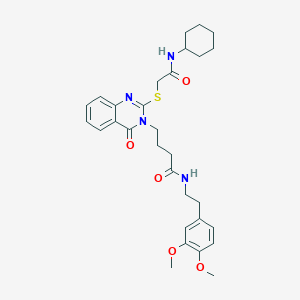

![N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2992863.png)

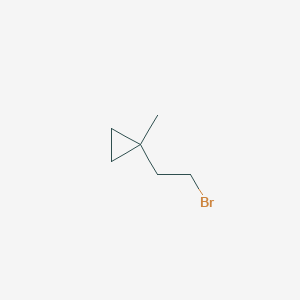

![(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2992864.png)

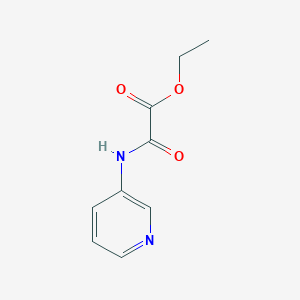

![2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]propanamide hydrochloride](/img/structure/B2992870.png)

![2-(4-chlorophenoxy)-2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2992874.png)

![Methyl 3-[(2-oxochromene-3-carbonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2992875.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2992879.png)